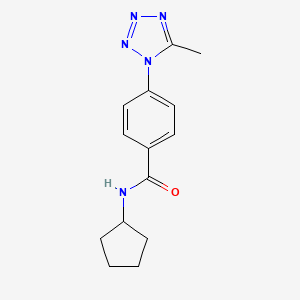

N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C14H17N5O |

|---|---|

Molecular Weight |

271.32 g/mol |

IUPAC Name |

N-cyclopentyl-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-8-6-11(7-9-13)14(20)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,20) |

InChI Key |

ZOMQQQYFRCMAJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . Microwave-assisted synthesis is also a popular method due to its efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups to the benzamide or cyclopentyl moieties .

Scientific Research Applications

N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential as a drug candidate due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to various enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Differences :

- Tetrazole vs. Piperazine/Sulfonamide : The target compound’s tetrazole ring may confer greater metabolic stability compared to piperazine or sulfonamide groups, which are more prone to enzymatic degradation .

- Cyclopentyl vs.

Tetrazole vs. Triazole/Thiazole Derivatives

and describe benzamides with triazole or thiazole substituents:

Key Insights :

- Synthetic Complexity : Click chemistry enables rapid triazole formation, while tetrazole synthesis often requires harsher conditions (e.g., azide cyclization with nitriles), impacting scalability .

Para-Substituted Benzamide Derivatives

highlights chromium-catalyzed para-alkylation of benzamides to install bulky tertiary alkyl groups (e.g., t-butyl, cyclohexyl). The target compound’s para-substituted tetrazole aligns with this trend, though its methyltetrazole group is less sterically demanding than the alkyl groups in compounds 33–38 .

Physicochemical Comparison :

- Lipophilicity : The cyclopentyl group in the target compound increases logP compared to N-methylbenzamide derivatives but remains less lipophilic than tert-butyl-substituted analogues .

- Synthetic Flexibility : Chromium-catalyzed methods could theoretically adapt to synthesize the target compound’s para-tetrazole moiety, though current evidence focuses on alkylation .

Neuroleptic Benzamide Derivatives

notes neuroleptics like amisulpride and sulpiride, which share the benzamide backbone but feature distinct substituents (e.g., methoxy groups, pyrrolidine rings).

Functional Contrast :

- Target Specificity : Neuroleptic benzamides target dopamine receptors, whereas the tetrazole and cyclopentyl groups in the target compound suggest divergent biological targets, possibly kinase or protease inhibition .

- Toxicity Profile : Neuroleptics have documented CNS side effects, while the target compound’s lack of basic nitrogen (common in neuroleptics) may reduce such risks .

Q & A

Q. Methodology :

- Data collection : Use synchrotron radiation or in-house diffractometers (Mo/Kα radiation) for high-resolution data.

- Structure solution : Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement : Iterative refinement using SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Challenges : - Polymorphism risk: Multiple crystal forms may require screening (e.g., solvent vapor diffusion) .

- Disorder in flexible groups (e.g., cyclopentyl): Address via constrained refinement or split-site modeling .

Advanced: How do structural modifications (e.g., tetrazole substitution) influence bioactivity?

Q. Structure-Activity Relationship (SAR) strategies :

- Tetrazole modifications : Replace 5-methyl with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Benzamide substituents : Introduce para-electron-donating groups (e.g., -OCH) to improve target binding via π-π stacking .

- Cyclopentyl optimization : Replace with bulkier cycloalkyl groups (e.g., cyclohexyl) to modulate lipophilicity and CNS penetration .

Validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., AMPA receptors) .

Advanced: How to address contradictions in biological activity data across studies?

Q. Root causes :

- Assay variability (e.g., cell line differences, endpoint measurements).

- Impurity profiles (e.g., unreacted intermediates affecting results).

Mitigation strategies : - Orthogonal assays : Confirm activity using both cell-based and enzymatic assays .

- Analytical rigor : Quantify purity via HPLC (>95%) and characterize impurities via LC-MS .

- Pharmacokinetic profiling : Assess bioavailability and metabolite interference in in vivo models .

Advanced: What role does polymorphism play in modulating physicochemical properties?

Q. Impact :

- Solubility and dissolution rate vary between polymorphs, affecting bioavailability .

- Stability: Metastable forms may convert under storage conditions (e.g., humidity).

Characterization : - Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .

- Powder X-ray Diffraction (PXRD) : Distinguish crystalline forms via unique diffraction patterns .

Advanced: How to improve solubility for in vivo studies without compromising activity?

Q. Strategies :

- Co-solvents : Use cyclodextrins or PEG-based formulations .

- Salt formation : React with HCl or citric acid to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Advanced: How to resolve synthetic impurities in large-scale preparations?

Q. Approaches :

- Chromatographic purification : Flash column chromatography (silica gel, gradient elution) .

- Process optimization : Adjust reaction stoichiometry, temperature, or catalyst loading to suppress side reactions .

- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: What methodologies identify biological targets for this compound?

Q. Techniques :

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets .

- Crystallography : Co-crystallize with suspected targets (e.g., enzymes) to visualize binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.